Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS No.: 174842-35-4
Cat. No.: VC20904253
Molecular Formula: C17H16FN3O3
Molecular Weight: 329.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174842-35-4 |
|---|---|
| Molecular Formula | C17H16FN3O3 |
| Molecular Weight | 329.32 g/mol |
| IUPAC Name | ethyl 4-(4-fluorophenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C17H16FN3O3/c1-4-23-17(22)13-9-19-16-14(10(2)20-21(16)3)15(13)24-12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3 |
| Standard InChI Key | FOQKYRVPJNXAAV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)F)C(=NN2C)C |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)F)C(=NN2C)C |
Introduction
Chemical Structure and Properties
Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate possesses a distinctive molecular structure that contributes to its chemical reactivity and biological properties. The compound features a pyrazolo[3,4-b]pyridine heterocyclic core, which serves as the foundation for its various functionalities. The strategic placement of the 4-fluorophenoxy group enhances the compound's binding affinity to potential biological targets.
Chemical Identifiers
The compound can be identified through various chemical identifiers as shown in the following table:
Physical Properties
Understanding the physical properties of Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate is crucial for its handling and application in research settings:
Structural Comparison with Related Compounds
The pyrazolo[3,4-b]pyridine scaffold serves as the core structure for numerous derivatives with varying substituents. The parent compound, 1H-Pyrazolo[3,4-b]pyridine (CAS: 271-73-8), has a molecular weight of 119.127 g/mol and the molecular formula C₆H₅N₃ . The addition of the 4-fluorophenoxy group, methyl substituents, and ethyl carboxylate significantly alters the compound's properties and potential biological activities.
Core Structure Analysis
The pyrazolo[3,4-b]pyridine core consists of a pyrazole ring fused with a pyridine ring, creating a bicyclic heterocyclic system. This core structure provides a rigid framework for the attachment of various functional groups, which can be tailored to modulate specific biological activities . The structural features of the target compound compared to the core structure are shown below:
Synthesis Methods
The synthesis of Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate involves sophisticated organic chemistry methodologies. Multiple synthetic routes have been developed, each with specific advantages depending on the desired scale and application.
Traditional Synthetic Approaches
The traditional synthesis typically involves a multi-step process starting from appropriate pyrazole precursors:
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Formation of the pyrazole ring through condensation reactions
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Construction of the pyridine ring via cycloaddition or cyclization reactions
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Introduction of the 4-fluorophenoxy group through nucleophilic aromatic substitution
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Functionalization of the 5-position with an ethyl carboxylate group
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Methylation of the 1 and 3 positions to complete the desired structure
These steps often require careful control of reaction conditions, including temperature, solvent selection, and catalyst usage to achieve optimal yields and purity.
Modern Catalytic Methods
Recent advancements in synthetic methodologies have led to more efficient catalytic approaches for synthesizing pyrazolo[3,4-b]pyridine derivatives:
Copper-Catalyzed Methods
Cu(II)-based catalysts have emerged as effective promoters for the synthesis of pyrazolo[3,4-b]pyridine derivatives. Research has demonstrated that copper(II) acetylacetonate can catalyze formal [3+3] cycloaddition reactions to form the pyrazolo[3,4-b]pyridine scaffold with high yields under mild conditions . This method offers:
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Efficient and effective reactions with high yields (85-90%)
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Milder reaction conditions compared to traditional methods
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Reduced reaction times
Metal-Organic Framework Catalysis
Innovative approaches using magnetic metal-organic frameworks such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as nano-catalysts have been developed for the preparation of novel pyrazolo[3,4-b]pyridines. These catalytic systems offer several advantages:
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Short reaction times
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Clean reaction profiles
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Catalyst recyclability
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Environmentally friendly processes
The development of these catalytic methods represents significant progress in the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives, potentially making the target compound more accessible for research applications.
Applications in Research
Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate has demonstrated versatility across multiple research domains, making it a valuable compound for various scientific investigations.
Medicinal Chemistry
In medicinal chemistry, this compound serves as an important pharmaceutical intermediate for synthesizing potentially therapeutic agents. The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged structure in drug discovery due to its ability to interact with multiple biological targets . Specific applications include:
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Development of kinase inhibitors, particularly Tropomyosin receptor kinase (TRK) inhibitors
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Design of compounds targeting various disease pathways
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Structure-activity relationship studies to optimize drug candidates
Biological Studies
Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives, including those structurally related to Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate, possess various biological activities:
Anticancer Activity
Pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer properties against multiple cell lines:
Antimicrobial Activity
Some pyrazolo[3,4-b]pyridine derivatives have demonstrated impressive antibacterial activities against both Gram-positive and Gram-negative bacteria, including drug-resistant strains:
Material Science
In material science research, the compound and its structural analogs are being explored for:
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Development of materials with specific electronic properties
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Optical materials with unique light-responsive characteristics
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Potential applications in sensor technologies
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Functional materials with tailored surface properties
The fluorine component in the 4-fluorophenoxy group contributes to these applications by modifying the electronic properties and surface characteristics of the resulting materials.
Mechanism of Action
The biological activity of Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate and related compounds is attributed to specific molecular interactions:
Molecular Interactions
The compound's ability to interact with biological targets involves several key structural features:
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The fluorophenoxy group enhances binding affinity through fluorine-mediated interactions
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The pyrazolo[3,4-b]pyridine core provides a rigid scaffold for optimal spatial arrangement of functional groups
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The ethyl carboxylate moiety can participate in hydrogen bonding interactions
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The methyl substituents influence the electron density distribution and lipophilicity
Structure-Activity Relationships
Molecular docking studies with related pyrazolo[3,4-b]pyridine derivatives have revealed important structure-activity relationships:
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Higher docking scores compared to standard compounds (-8.5 vs -7.3 and -10.0 vs -8.4 kcal/mol for certain derivatives)
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Energy gaps as determined by density functional theory calculations around 0.17 eV for highly active compounds
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Specific interactions with target proteins dictated by the substitution pattern on the pyrazolo[3,4-b]pyridine core
These structure-activity relationships provide valuable insights for the rational design of more potent and selective derivatives for specific applications.
Comparative Analysis with Similar Compounds
Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate possesses unique features that distinguish it from structurally related compounds. The following table compares key aspects of this compound with similar derivatives:
| Feature | Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate | Chloro Analog | Bromo Analog |
|---|---|---|---|
| Electronegativity of Halogen | High (F) | Medium (Cl) | Low (Br) |
| Bond Strength | Stronger C-F bond | Moderate C-Cl bond | Weaker C-Br bond |
| Lipophilicity | Lower | Medium | Higher |
| Metabolic Stability | Generally higher | Medium | Lower |
| Binding Selectivity | Distinct profile | Different selectivity | Different selectivity |
| These differences significantly impact the compounds' chemical properties and biological activities, making the fluorinated derivative unique in its potential applications. |
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